![molecular formula C10H15O4P B14236642 Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester CAS No. 212120-76-8](/img/structure/B14236642.png)
Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [®-hydroxy(4-methylphenyl)methyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is notable for its structural analogy with phosphate moieties, making it useful in various applications due to its coordination and supramolecular properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [®-hydroxy(4-methylphenyl)methyl]-, dimethyl ester typically involves the reaction of [®-hydroxy(4-methylphenyl)methyl]phosphonic acid with methanol in the presence of an acid catalyst. This esterification reaction results in the formation of the dimethyl ester .
Industrial Production Methods
Industrial production of this compound often employs the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. This method is favored for its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [®-hydroxy(4-methylphenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [®-hydroxy(4-methylphenyl)methyl]-, dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in enzyme inhibition and as a biomimetic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of phosphonic acid, [®-hydroxy(4-methylphenyl)methyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site . Additionally, its ability to form stable complexes with metal ions makes it useful in various coordination chemistry applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Dimethyl methylphosphonate: Known for its use as a flame retardant and plasticizer.
Diethyl-4-methylbenzylphosphonate: Used in organic synthesis and as a reagent in various chemical reactions.
Phosphonic acid, [(4-methylphenyl)methyl]-, diethyl ester: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Phosphonic acid, [®-hydroxy(4-methylphenyl)methyl]-, dimethyl ester is unique due to its chiral center, which imparts specific stereochemical properties that can be advantageous in asymmetric synthesis and chiral recognition processes .
Eigenschaften
CAS-Nummer |
212120-76-8 |
|---|---|
Molekularformel |
C10H15O4P |
Molekulargewicht |
230.20 g/mol |
IUPAC-Name |
(R)-dimethoxyphosphoryl-(4-methylphenyl)methanol |
InChI |
InChI=1S/C10H15O4P/c1-8-4-6-9(7-5-8)10(11)15(12,13-2)14-3/h4-7,10-11H,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
CXWWOURIHBVTKT-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H](O)P(=O)(OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(O)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)
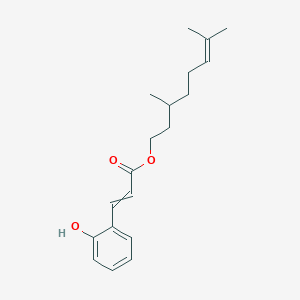

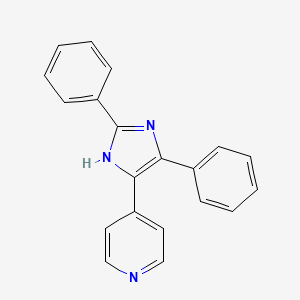
![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
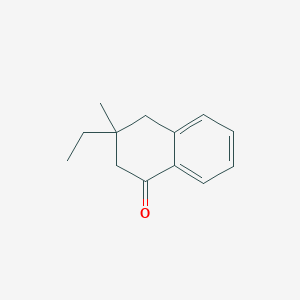
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
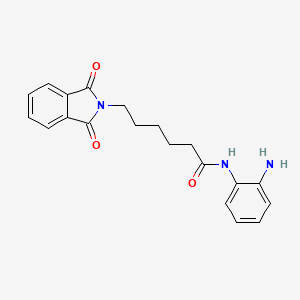
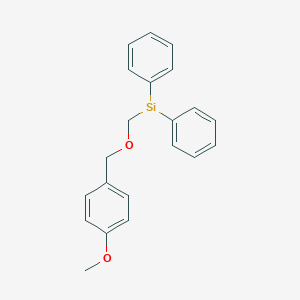


![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
